Methyl 4-bromo-3-cyano-5-nitrobenzoate
Description
Methyl 4-bromo-3-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring bromo (Br), cyano (CN), and nitro (NO₂) substituents at positions 4, 3, and 5 of the benzene ring, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and coupling reactions. Its structural complexity necessitates precise synthetic strategies, often involving sequential halogenation, nitration, and esterification steps.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-6(4-11)8(10)7(3-5)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENXIZOPVUZXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-cyano-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common approach includes:
Nitration: Introducing a nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Cyano Group Introduction: Introducing a cyano group through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide.
Esterification: Forming the ester group by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a solvent like acetic acid.
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Aminobenzoate Derivatives: Reduction of the nitro group.
Substituted Benzoates: Various nucleophilic substitutions replacing the bromine atom.
Scientific Research Applications
Methyl 4-bromo-3-cyano-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-5-nitrobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring less reactive towards electrophiles but more reactive towards nucleophiles. The bromine atom serves as a good leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Substituent Impact :
- Electron-withdrawing groups (EWGs): The trifecta of Br, CN, and NO₂ in the target compound enhances electrophilicity compared to analogues with fewer EWGs (e.g., Methyl 4-bromo-3-cyanobenzoate lacks NO₂). This increases reactivity in Suzuki-Miyaura couplings .
- Positional effects : Moving the nitro group from position 5 (target compound) to 4 (3-Bromo-4-methoxy-5-nitrobenzoic acid) reduces steric hindrance, improving solubility but decreasing thermal stability .
Physicochemical Properties
Spectral Characterization
- NMR/FTIR: While direct data for the target compound is unavailable, Methyl shikimate (a simpler ester) shows diagnostic ¹H NMR peaks for ester carbonyls (δ 3.7–3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm) . The target compound’s IR spectrum would exhibit strong CN (~2240 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches.
Research Implications
The unique combination of Br, CN, and NO₂ in Methyl 4-bromo-3-cyano-5-nitrobenzoate positions it as a versatile scaffold for drug discovery (e.g., kinase inhibitors) and materials science. However, its synthetic complexity and sensitivity to reaction conditions necessitate careful optimization, as seen in analogues like Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate . Future studies should explore its catalytic applications and stability under varying pH conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
